molecular formula C14H18Cl2N2O B10790492 (S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide

(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B10790492
M. Wt: 301.2 g/mol
InChI Key: GAOZHRLCFIUCBN-JTQLQIEISA-N
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Description

(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups, a propyl chain, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzoic acid, propylamine, and pyrrolidine.

    Amide Formation: The first step involves the formation of the benzamide core. This is achieved by reacting 2,3-dichlorobenzoic acid with propylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Pyrrolidine Substitution: The resulting intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-3-yl group. This step may require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in various substituted benzamide derivatives.

Scientific Research Applications

(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-propylbenzamide: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.

    N-propyl-N-(pyrrolidin-3-yl)benzamide: Does not have the dichloro substitution, potentially altering its reactivity and interactions.

    (S)-2,3-dichloro-N-methyl-N-(pyrrolidin-3-yl)benzamide: Similar structure but with a methyl group instead of a propyl group, which could influence its pharmacokinetics and dynamics.

Uniqueness

(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and pyrrolidine groups may enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2,3-dichloro-N-propyl-N-[(3S)-pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C14H18Cl2N2O/c1-2-8-18(10-6-7-17-9-10)14(19)11-4-3-5-12(15)13(11)16/h3-5,10,17H,2,6-9H2,1H3/t10-/m0/s1

InChI Key

GAOZHRLCFIUCBN-JTQLQIEISA-N

Isomeric SMILES

CCCN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCCN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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